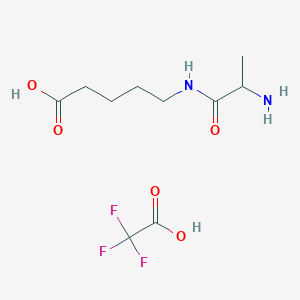
3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound, characterized by its unique structural arrangement, finds use in diverse scientific research areas, thanks to its pharmacological and biochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can be accomplished through multi-step organic reactions. The key starting materials typically involve a fluorinated benzene ring and a methoxy-substituted aromatic amine.
Step 1: : Formation of the 2-methyl-4-oxoquinazoline intermediate.
Reagents: Anthranilic acid and isocyanates.
Conditions: Heat in a suitable solvent such as dimethylformamide (DMF) with a base like triethylamine.
Step 2: : Nitration followed by reduction to introduce the amine group.
Reagents: Nitric acid and catalytic hydrogenation.
Conditions: Ambient temperature and pressure.
Step 3: : Sulfonation and coupling reactions.
Reagents: Sulfonyl chloride derivatives.
Conditions: Conducted under reflux in solvents like dichloromethane.
Industrial Production Methods
For large-scale industrial production, the process may be optimized for higher yields and lower costs, employing continuous flow reactors and automated synthesis platforms. The key considerations would involve efficient heat exchange, precise control over reaction conditions, and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reagents: Potassium permanganate or chromium trioxide.
Products: Corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: : Reduction reactions are also feasible, especially targeting the sulfonamide group.
Reagents: Lithium aluminum hydride.
Products: Amines and alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Reagents: Halogens, organometallic reagents.
Products: Various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : DMF, dichloromethane, methanol.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products
Oxidation: : The formation of alcohols, aldehydes, or acids.
Reduction: : Production of amines and alcohols.
Substitution: : Generation of various aromatic derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological studies, it is used to investigate enzyme inhibition and protein-ligand interactions.
Medicine
Industry
Industrial applications could include its use as a precursor for the development of new materials or as a component in specialty chemicals.
Mecanismo De Acción
The compound's mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors. It may inhibit enzymatic activity by occupying the active site or modulating signaling pathways through receptor interaction. These molecular interactions can alter cellular processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-fluoro-N-(3-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
4-methoxy-N-(3-(2-methylquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzenesulfonamide
Uniqueness
What sets 3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to its analogs. The presence of the fluoro and methoxy groups can significantly influence its pharmacokinetic properties and its interactions with biological targets.
This concludes the detailed exploration of this compound. Fascinating stuff, right? Let me know if there are any other chemical curiosities I can help with.
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-14-24-20-9-4-3-8-18(20)22(27)26(14)16-7-5-6-15(12-16)25-31(28,29)17-10-11-21(30-2)19(23)13-17/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYKGFRMFFKBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide](/img/structure/B2755728.png)


![1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2755736.png)
![{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate](/img/structure/B2755737.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide](/img/structure/B2755740.png)
![1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2755742.png)



![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methylbenzamide](/img/structure/B2755749.png)
![rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B2755750.png)

